molecular formula C15H12N2O2 B8414327 2-(4-Hydroxyphenoxy)-3-methylquinoxaline

2-(4-Hydroxyphenoxy)-3-methylquinoxaline

Cat. No.: B8414327
M. Wt: 252.27 g/mol
InChI Key: REISQWTVPVASLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenoxy)-3-methylquinoxaline is a synthetic quinoxaline derivative of significant interest in medicinal chemistry research due to its demonstrated biological activity. Quinoxaline, as a fused heterocyclic scaffold, is a privileged structure in drug discovery, known for its diverse pharmacological profile . This specific compound serves as a key intermediate for the synthesis of more complex molecules, particularly Schiff bases, which are explored for their enhanced antimicrobial properties . Scientific investigations have shown that this compound and its derivatives possess notable antibacterial activity against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The compound's structure, featuring an ether linkage and a phenolic hydroxyl group, is believed to contribute to its efficacy by optimizing lipophilicity, which may facilitate better permeability through microbial cell membranes . Researchers value this compound for developing new antimicrobial agents and studying structure-activity relationships (SAR). The presence of the hydroxyphenoxy moiety provides a site for further chemical modification, enabling the creation of combinatorial libraries for high-throughput screening . This product is intended for chemical and pharmaceutical research applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(3-methylquinoxalin-2-yl)oxyphenol

InChI

InChI=1S/C15H12N2O2/c1-10-15(19-12-8-6-11(18)7-9-12)17-14-5-3-2-4-13(14)16-10/h2-9,18H,1H3

InChI Key

REISQWTVPVASLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)O

Origin of Product

United States

Scientific Research Applications

Herbicidal Applications

The compound has been identified as part of a class of quinoxaline derivatives that exhibit significant herbicidal properties. These compounds are particularly effective in controlling gramineous weeds without causing phytotoxicity to broad-leaf crops. Key findings include:

  • Selective Herbicide : The quinoxaline derivatives are effective against various weeds in agricultural settings, including upland cultivation, paddy fields, and orchards. They can be applied post-emergence, making them suitable for selective weed management strategies .
  • Composition : Typical formulations contain between 0.5% to 95% of the active ingredient, depending on the specific application and environmental conditions. The effective dosage ranges from 1 to 5000 grams per hectare .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 2-(4-Hydroxyphenoxy)-3-methylquinoxaline:

  • Antibacterial Activity : Research indicates that certain quinoxaline derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). The minimum inhibitory concentrations (MIC) for these compounds range from 0.25 to 1 mg/L .
  • Biofilm Inhibition : These compounds also show efficacy in preventing biofilm formation, which is crucial for treating chronic infections resistant to conventional antibiotics .

Anticancer Potential

The compound's structure has led researchers to explore its potential as an anticancer agent:

  • VEGFR-2 Inhibition : Studies have focused on the design of new derivatives based on 3-methylquinoxaline for inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds have been evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7, with promising results indicating their potential as anticancer agents .
  • Mechanistic Studies : Further investigations into specific derivatives have revealed their apoptotic effects through analyses of cell cycle parameters and apoptotic markers like caspase-3 and BAX, suggesting mechanisms by which these compounds exert their anticancer effects .

Structure-Activity Relationship Studies

The development of structure-activity relationship (SAR) studies has been pivotal in understanding how modifications to the quinoxaline structure can enhance its biological activity:

  • Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and pharmacokinetic properties of synthesized quinoxaline derivatives, aiding in the identification of lead compounds for further development .
  • Synthesis of New Derivatives : Innovative synthetic pathways have been explored to create new analogs with improved efficacy against targeted pathogens or cancer cells, expanding the therapeutic potential of quinoxaline derivatives .

Chemical Reactions Analysis

Condensation Reactions

The hydroxyphenoxy group participates in condensation with aldehydes and amines to form Schiff bases:

Formation of Schiff Bases

  • Reaction with aromatic amines :

    • 2-(4-Hydroxyphenoxy)-3-methylquinoxaline reacts with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) to form intermediates like 2-(p-formylphenoxy)-3-methylquinoxaline. Subsequent condensation with amines yields Schiff bases (e.g., 5a–e ) .

    • Conditions : Ethanol reflux, 6–8 hours .

    • Example Product :

      • 5d : 4-((4-(2-Methylquinoxalin-3-yloxy)-phenyl)-methylene-aminobenzoic acid .

Functionalization of the Hydroxyl Group

The phenolic -OH undergoes alkylation and acylation:

O-Methylation

  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) .

  • Regioselectivity : O-methylation dominates over N-methylation due to steric hindrance at the nitrogen atom .

  • Product : Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (analogous pathway) .

Acylation

  • Reagents : Acetyl chloride or acetic anhydride.

  • Outcome : Forms acetylated derivatives, enhancing lipophilicity for biological applications .

Acid/Base Stability

The compound’s stability varies under different pH conditions:

ConditionReaction TypeOutcomeSource
Acidic Dehydration, condensationForms fused pyrano-quinoxaline derivatives (e.g., 3,4-dihydro-pyranoquinoxalin-3-yl methanol) .
Alkaline C-C cleavage of side chainsDegrades to smaller fragments (e.g., glyoxal derivatives) .

Derivatization for Biological Activity

Structural modifications enhance pharmacological properties:

Thiolation

  • Reagents : Phosphorus pentasulfide (P₂S₅) .

  • Product : 3-Methylquinoxaline-2-thiol derivatives (e.g., 12a–k ), evaluated as VEGFR-2 inhibitors .

Suzuki Coupling

  • Reagents : Arylboronic acids, palladium catalysts.

  • Application : Introduces aryl groups at the quinoxaline core for targeted drug design .

Key Spectral Data

Characterization of derivatives via spectroscopic methods:

Compound¹H-NMR (δ, ppm)IR (cm⁻¹)ApplicationSource
5d 2.767 (s, CH₃), 12.836 (s, COOH)1,686 (C=O), 1,583 (C=N)Antimicrobial agent
7a 5.024 (s, Ar-OH), 9.031 (s, CH=N)3,400 (O-H), 1,584 (C=N)Anticancer candidate
12k 3.934–3.971 (t, OCH₃), 8.441 (s, CH=N)1,579 (C=N), 1,199 (C-O)VEGFR-2 inhibitor

Reaction Mechanisms and Regioselectivity

  • Methylation : Governed by steric effects; the quinoxaline nitrogen is less accessible than the oxygen atom .

  • Schiff Base Formation : Protonated intermediates stabilize imine bonds in acidic ethanol .

  • Acidic Degradation : Protonation of the hydroxyl group triggers dehydration, leading to fused-ring systems .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Tris(6-bromopyridin-2-yl)methanol and Analogues

Compound Key Substituents N—C—C—N Bond Angles (°) LogP Molecular Weight (g/mol)
Tris(6-bromopyridin-2-yl)methanol Three Br atoms 122.2–132.6 ~3.1* 501.94
(6-Methoxypyridin-2-yl)methanol Methoxy group N/A ~0.8† 155.18
Tris(pyrazolylmethyl)amine Pyrazolyl rings ~95.2 ~1.5‡ 342.24
(6-Bromopyridin-2-yl)(phenyl)methanol Phenyl, Br N/A 2.7 264.12

*Estimated based on bromine’s lipophilicity; †Predicted for methoxy derivatives; ‡Estimated for pyrazolyl systems.

  • Electronic Effects: The bromine substituents in Tris(6-bromopyridin-2-yl)methanol confer strong electron-withdrawing character, enhancing Lewis acidity in metal complexes compared to methoxy-substituted analogs (e.g., (6-Methoxypyridin-2-yl)methanol), which are electron-donating .
  • Steric Hindrance : The three bulky bromopyridyl groups create significant steric hindrance, limiting coordination modes compared to smaller ligands like tris(pyrazolylmethyl)amine .

Table 3: Metal Coordination Behavior

Compound Metal Center Geometry Application
Tris(6-bromopyridin-2-yl)methanol Zn²⁺, Fe²⁺ Trigonal prismatic Catalysis, magnetic materials
Cu²⁺ Distorted octahedral Redox-active sensors
Tris(pyrazolylmethyl)amine Cu⁺ Tetrahedral Carbene/nitrene transfer catalysis
(6-Bromopyridin-2-yl)(phenyl)methanol Fluorescent probes
  • Flexibility vs. Rigidity: The larger N—C—C—N angles in Tris(6-bromopyridin-2-yl)methanol allow adaptive coordination, unlike pyrazolyl-based ligands, which enforce rigid geometries .
  • Biomedical Potential: Derivatives with sulfonyl or carboxylic acid groups (e.g., gadolinium complexes) exhibit enhanced solubility for biomedical applications, a feature less explored in the tris-bromo analog .
Physicochemical Properties
  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to carboxylated TPA derivatives .
  • Lipophilicity : The tris-bromo ligand’s estimated LogP (~3.1) exceeds that of methoxy (LogP ~0.8) and pyrazolyl (LogP ~1.5) analogs, favoring organic-phase applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.